5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the pyrimidoquinoline family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
Preparation Methods
The synthesis of 5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-component reactions. One common synthetic route includes the reaction of barbituric acid, aldehydes, and anilines in a one-pot reaction . This method allows for the facile synthesis of the compound with various substituents on the benzene ring, providing flexibility in the preparation process.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antitumor activity, particularly against breast carcinoma cell lines.
Medicine: Potential therapeutic agent due to its ability to bind to DNA and inhibit tumor growth.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the compound’s ability to bind to the DNA helix, causing structural changes that prevent the normal functioning of the DNA . The molecular targets include various enzymes involved in DNA synthesis and repair, making it a potent antitumor agent.
Comparison with Similar Compounds
Similar compounds to 5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione include other pyrimidoquinoline derivatives such as:
Pyrimido[4,5-b]quinoline: Known for its anticancer properties.
5-deazaflavins: Structurally similar compounds with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its DNA-binding affinity and antitumor activity compared to other similar compounds.
Properties
Molecular Formula |
C19H18BrN3O3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C19H18BrN3O3/c1-19(2)7-11-14(12(24)8-19)13(9-3-5-10(20)6-4-9)15-16(21-11)22-18(26)23-17(15)25/h3-6,13H,7-8H2,1-2H3,(H3,21,22,23,25,26) |
InChI Key |
SJGSJHKLLDJWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
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